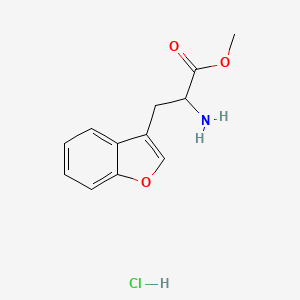

methyl2-amino-3-(1-benzofuran-3-yl)propanoatehydrochloride

Description

Methyl 2-amino-3-(1-benzofuran-3-yl)propanoate hydrochloride is a synthetic organic compound characterized by a benzofuran moiety linked to an α-amino ester backbone, which is protonated as a hydrochloride salt. This compound is likely synthesized via condensation or cyclization reactions, analogous to methods described for related heterocyclic systems . For instance, polyphosphoric acid (PPA)-mediated cyclization, as used in the preparation of oxazoloquinolines and imidazole carboxylates, may be applicable for constructing the benzofuran core . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for pharmaceutical or biochemical applications.

Properties

IUPAC Name |

methyl 2-amino-3-(1-benzofuran-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3.ClH/c1-15-12(14)10(13)6-8-7-16-11-5-3-2-4-9(8)11;/h2-5,7,10H,6,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLROKKFCISFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=COC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-amino-3-(1-benzofuran-3-yl)propanoatehydrochloride typically involves the reaction of benzofuran derivatives with amino acids. One common method is the esterification of 2-amino-3-(1-benzofuran-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified using recrystallization or chromatography techniques to ensure high purity suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

methyl2-amino-3-(1-benzofuran-3-yl)propanoatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

methyl2-amino-3-(1-benzofuran-3-yl)propanoatehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl2-amino-3-(1-benzofuran-3-yl)propanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The benzofuran ring structure allows it to interact with multiple targets, making it a versatile compound in research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes invite comparison with three categories of analogs: (1) benzofuran-containing amino esters, (2) non-benzofuran heterocyclic amino esters, and (3) aromatic amino esters without fused heterocycles. Key differences in physicochemical properties, synthetic pathways, and inferred biological activities are summarized below.

Benzofuran Derivatives

- Methyl 2-Amino-3-(Benzothiophen-3-yl)propanoate Hydrochloride: Replacing the benzofuran oxygen with sulfur (benzothiophene) increases lipophilicity (logP ~1.2 vs. ~0.8 for benzofuran) and alters electronic properties. Benzothiophene derivatives often exhibit enhanced metabolic stability but reduced aqueous solubility compared to benzofuran analogs.

- This modification may lower melting points (e.g., ~180°C vs. ~210°C for the parent compound) due to reduced crystallinity.

Non-Benzofuran Heterocyclic Amino Esters

- Methyl 2-Amino-3-(1H-Indol-3-yl)propanoate Hydrochloride: Indole-containing analogs display distinct hydrogen-bonding capabilities via the NH group, which may enhance binding to serotoninergic receptors. However, indole rings are prone to oxidation, reducing stability under acidic conditions compared to benzofurans.

- Methyl 2-Amino-3-(4-Methyl-2-phenyloxazolo[4,5-c]quinolin-3-yl)propanoate Hydrochloride: Complex heterocycles like oxazoloquinolines exhibit extended conjugation, leading to redshifted UV-Vis absorption (λmax ~320 nm vs. ~280 nm for benzofuran). Such systems often require multi-step syntheses involving PPA or similar catalysts , increasing production complexity.

Simple Aromatic Amino Esters

- Methyl 2-Amino-3-Phenylpropanoate Hydrochloride: The absence of a fused heterocycle simplifies synthesis but reduces π-system complexity. This results in lower melting points (~160°C) and diminished interaction with aromatic-binding enzymes or receptors.

Biological Activity

Methyl 2-amino-3-(1-benzofuran-3-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known to interact with various biological targets. Its structure can be represented as follows:

This structure allows it to participate in several chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of methyl 2-amino-3-(1-benzofuran-3-yl)propanoate hydrochloride is primarily attributed to its interaction with specific molecular targets. The benzofuran moiety modulates enzyme activities and receptor signaling pathways, leading to various biological effects such as:

- Inhibition of Microbial Growth : The compound has shown potential as an antimicrobial agent, affecting the viability of certain pathogens.

- Induction of Apoptosis : In cancer research, it has been observed to induce apoptosis in cancer cells through specific signaling pathways.

Antimicrobial Activity

Research indicates that methyl 2-amino-3-(1-benzofuran-3-yl)propanoate hydrochloride exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 μM |

| S. aureus | 10 μM |

| C. albicans | 5 μM |

These results suggest that the compound could serve as a potential therapeutic agent against infections caused by these pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer effects. In a study involving human cancer cell lines, it was found to significantly reduce cell viability and promote apoptosis:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 8.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12.0 | Cell cycle arrest |

| A549 (lung cancer) | 6.0 | Caspase activation |

These findings indicate that methyl 2-amino-3-(1-benzofuran-3-yl)propanoate hydrochloride may be a promising candidate for further development as an anticancer drug .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Antimicrobial Efficacy :

- A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating chronic infections.

-

Case Study on Cancer Treatment :

- In preclinical trials, methyl 2-amino-3-(1-benzofuran-3-yl)propanoate hydrochloride exhibited synergistic effects when combined with standard chemotherapy agents, leading to enhanced tumor regression in xenograft models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.